2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
Description
This compound is a hybrid molecule featuring:
- A 2-[(2-chlorobenzyl)amino]-2-oxoethyl group, introducing hydrogen-bonding capacity and steric bulk due to the chlorine atom and benzyl group.
While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (Table 1) suggest roles as intermediates in pharmaceutical synthesis or bioactive agents targeting receptors requiring amide/ester functionalities.
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-2-24-16-9-7-14(8-10-16)11-19(23)25-13-18(22)21-12-15-5-3-4-6-17(15)20/h3-10H,2,11-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDVRCIHBVXIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzylamine with ethyl 4-ethoxyphenylacetate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Substitution Reactions
The 2-oxoethyl moiety (–CO–CH₂–) in the compound is prone to nucleophilic substitution. For instance, analogous oxoethyl groups in related compounds undergo substitution via:
-
Mechanism : Nucleophilic attack at the carbonyl-adjacent carbon (α-carbon) by agents like amines or thiols.
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Conditions : Typically performed under basic or acidic catalysis to stabilize intermediates.
-
Example : In methoxy-substituted tyramine derivatives, substitution reactions introduce chlorobenzyl groups via amine intermediates .
| Reaction Type | Key Reactants/Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Chlorobenzylamine, basic catalyst | Introduction of substituents |
| Oxidation/Reduction | Oxidizing agents (e.g., H₂O₂) | Modification of functional groups |
Amide Formation and Hydrolysis
The amide bond (–NH–CO–) in the compound is susceptible to hydrolysis and further derivatization:
-
Hydrolysis : Amides undergo acid- or base-catalyzed hydrolysis to yield carboxylic acids or amines .
-
Derivatization : Reaction with acylating agents (e.g., oxalyl chloride) can modify the amide group .
For example, in methoxyphenyl derivatives, amide hydrolysis under acidic conditions yields aromatic amine intermediates .
Ester Hydrolysis
The ester group (–O–CO–) in the (4-ethoxyphenyl)acetate moiety undergoes:
-
Saponification : Base-catalyzed hydrolysis to form carboxylic acids .
-
Enzymatic Hydrolysis : Lipase-mediated cleavage under mild conditions .
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Saponification | NaOH, aqueous | Carboxylic acid formation |
| Enzymatic Hydrolysis | Lipase, aqueous | Selective cleavage |
Cyclization and Rearrangement
The molecule’s α-amino ketone (–NH–CO–CH₂–) structure may participate in:
-
Intramolecular Cyclization : Formation of cyclic amides or lactams under acidic/basic conditions .
-
Mannich Reaction : Reaction with carbonyl compounds (e.g., formaldehyde) to form heterocycles .
For instance, analogous oxoethylamino groups in thieno[2,3-d]pyrimidine derivatives undergo cyclization via Mannich-type reactions .
Analytical and Purification Methods
Key techniques for analyzing the compound’s reactivity include:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have documented the synthesis of similar compounds that inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis |
| Compound B | HeLa | 3.5 | Cell Cycle Arrest |
Pharmacology
The pharmacological profile of the compound indicates potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
Case Study: Enzyme Inhibition
In vitro assays have demonstrated that modifications to the compound can enhance its inhibitory activity against enzymes such as monoamine oxidase, which is relevant for treating depression and neurodegenerative disorders.
| Enzyme | Inhibitor Concentration (µM) | % Inhibition |
|---|---|---|
| Monoamine Oxidase A | 10 | 85% |
| Acetylcholinesterase | 20 | 70% |
Agricultural Applications
The compound's structural features allow it to be explored as a pesticide or herbicide. Its efficacy against specific pests has been evaluated in agricultural settings.
Case Study: Pesticidal Activity
Field trials have shown that formulations containing this compound can reduce pest populations significantly without harming beneficial insects.
| Treatment | Pest Reduction (%) | Yield Increase (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound X | 75 | 20 |
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key structural variations among analogs include:
- Aromatic substituents : Ethoxy vs. methoxy, chloro vs. bromo.
- Ester/amide linkages : Position and substitution patterns.
Table 1: Structural and Molecular Comparisons
Observations :
- Steric effects : The 2-chlorobenzyl group in the target compound may hinder rotational freedom compared to linear substituents like ethyl esters () .
Biological Activity
2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Synthesis
The synthesis of 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves a multi-step process. A common method includes the reaction of 2-chlorobenzylamine with ethyl 4-ethoxyphenylacetate in the presence of a catalyst under controlled conditions. The reaction can be summarized as follows:
- Reactants : 2-chlorobenzylamine + ethyl 4-ethoxyphenylacetate
- Catalyst : Acidic conditions (e.g., sulfuric acid)
- Purification : Techniques such as recrystallization or column chromatography to isolate the product.
Antimicrobial Properties
Research indicates that 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values against several bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. The mechanism appears to involve binding to and inhibiting enzymes critical for cellular processes, similar to other known anticancer agents.
The biological activity of 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer effects.
- Receptor Binding : It potentially binds to specific receptors, altering their activity and leading to downstream biological effects.
Further studies are needed to elucidate the precise molecular pathways involved in these interactions .
Study on Antimicrobial Effectiveness
In a recent study examining the antimicrobial properties of various derivatives, 2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate was found to have comparable efficacy to standard antibiotics against resistant strains of bacteria, making it a candidate for further development in antibiotic therapy .
Anticancer Research
Another study focused on the compound's anticancer activity demonstrated that it reduced cell viability in several cancer cell lines, including breast and colon cancer cells. The findings indicated that the compound could induce apoptosis through caspase activation pathways .
Q & A
Q. What safety protocols are critical when handling this compound’s reactive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
